![molecular formula C25H29NO5 B2385675 (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929456-43-9](/img/structure/B2385675.png)
(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO5 and its molecular weight is 423.509. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives for potential applications in medicinal chemistry and material science. For instance, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as ABC ring models of saframycins, highlights the compound's role in the development of new therapeutic agents (Saito et al., 1997).
Antioxidant Properties
Some derivatives have been studied for their antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The synthesis and antioxidant ability of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol demonstrated significant free-radical scavenging ability, suggesting potential for therapeutic applications (Ali, 2015).
Antimicrobial Activity
Newly synthesized Schiff bases derived from certain thiadiazole compounds, containing elements similar to the queried compound, showed promising antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (PansareDattatraya & Devan, 2015).
Photodynamic Therapy Applications
Derivatives containing similar structural motifs have been investigated for their use in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. The synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, has been explored for their potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cancer Research
Research into the structural modifications of related compounds has shown potential in cancer treatment, with specific derivatives exhibiting cytotoxic activities against various human cancer cell lines. This illustrates the role of chemical synthesis in creating more effective chemotherapy agents (Xie et al., 2012).
properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-15-10-16(2)13-26(12-15)14-19-20(27)9-8-18-23(28)22(31-25(18)19)11-17-6-5-7-21(29-3)24(17)30-4/h5-9,11,15-16,27H,10,12-14H2,1-4H3/b22-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKUMODMFEJBP-JJFYIABZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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